molecular formula C10H11NO2 B8010577 1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene

1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene

Cat. No.: B8010577
M. Wt: 177.20 g/mol
InChI Key: SBEPUGJNPLSOKB-CLFYSBASSA-N
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Description

1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene is an organic compound with a benzene ring substituted with a methyl group and a nitropropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene typically involves the nitration of 1-Methyl-3-propenylbenzene. This can be achieved through electrophilic aromatic substitution reactions, where the nitro group is introduced to the benzene ring under controlled conditions. Common reagents used in this process include nitric acid and sulfuric acid, which act as nitrating agents .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzene ring and its substituents can also participate in π-π interactions and hydrogen bonding, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene is unique due to its specific substitution pattern and geometric configuration, which influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene, also known as a substituted nitro compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a nitro group and a propenyl side chain attached to a methyl-substituted benzene ring. This structural configuration is believed to influence its biological properties significantly.

Biological Activity Overview

The biological activity of this compound has been studied with respect to various pharmacological effects:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Properties : Research has suggested that this compound may possess anticancer activity, particularly against specific cancer cell lines. The compound's ability to induce apoptosis in cancer cells is a focal point of ongoing investigations.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Nitro Group Activation : The nitro group can undergo reduction in biological systems, leading to the generation of reactive species that may interact with cellular macromolecules.
  • Cell Cycle Interference : Studies suggest that the compound may interfere with cell cycle progression in cancer cells, promoting cell death through apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectsReference
AntimicrobialE. coli, S. aureusInhibition of growth (MIC values)
AnticancerHeLa, A549 cell linesInduction of apoptosis (IC50 values)
Mechanism StudiesVarious bacterial strainsDisruption of membrane integrity

Properties

IUPAC Name

1-methyl-3-[(Z)-2-nitroprop-1-enyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8-4-3-5-10(6-8)7-9(2)11(12)13/h3-7H,1-2H3/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEPUGJNPLSOKB-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(/C)\[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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